molecular formula C5H6ClNS2 B3038485 Thiazole, 2-chloro-5-[(methylthio)methyl]- CAS No. 866039-38-5

Thiazole, 2-chloro-5-[(methylthio)methyl]-

Cat. No. B3038485
CAS RN: 866039-38-5
M. Wt: 179.7 g/mol
InChI Key: FHXJTKLXLNZKNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” involves several steps. The process comprises reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent . The compounds of the formulae (III) and (IV) are used in this process as intermediates .


Molecular Structure Analysis

The molecular formula of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” is C4H3Cl2NS . The average mass is 168.044 Da and the monoisotopic mass is 166.936325 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Thiazole, 2-chloro-5-[(methylthio)methyl]-” include donor–acceptor, nucleophilic, and oxidation reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Physical And Chemical Properties Analysis

“Thiazole, 2-chloro-5-[(methylthio)methyl]-” is a colorless liquid at room temperature and forms needle-like crystals . It is insoluble in water but soluble in dichloromethane, chloroform, and carbon tetrachloride .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to possess significant antimicrobial activity . They have been reported to be effective against a variety of bacterial and fungal strains . For example, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles have shown promising results in their antibacterial and antifungal activities .

Antiprotozoal Activity

Thiazole and bisthiazole derivatives have been reported to exhibit antiprotozoal activity . This makes them potential candidates for the development of new drugs for the treatment of protozoal infections .

Antitumor Activity

Thiazole compounds have also been found to have antitumor activity . This suggests that they could be used in the development of new anticancer drugs .

Anti-Inflammatory Effects

Thiazole derivatives have been reported to have anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Thiazole compounds have been found to possess antiviral activity . This suggests that they could be used in the development of new antiviral drugs .

Antihelmintic Activity

Thiazole derivatives have been reported to have antihelmintic activity . This makes them potential candidates for the development of new drugs for the treatment of helminth infections .

Antioxidant Activity

Thiazole compounds have been found to have antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs .

Analgesic Activity

Thiazole derivatives have been reported to have analgesic activity . This makes them potential candidates for the development of new analgesic drugs .

Safety and Hazards

The safety data sheet for “Thiazole, 2-chloro-5-[(methylthio)methyl]-” indicates that it is toxic in contact with skin and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-5-(methylsulfanylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS2/c1-8-3-4-2-7-5(6)9-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXJTKLXLNZKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole, 2-chloro-5-[(methylthio)methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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